DL-3-phenyllactic Acid-d3
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Overview
Description
DL-3-phenyllactic Acid-d3: is a deuterated version of DL-3-phenyllactic Acid, which is an antimicrobial compound with broad-spectrum activity against both bacteria and fungi . The deuterated form is often used in scientific research as a stable isotope-labeled compound for various analytical and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-3-phenyllactic Acid can be synthesized through both chemical and biotechnological approaches. Chemically, it can be obtained by catalytic hydrogenation in the presence of Raney-Nickel catalyst or Palladium-Carbon alloy catalyst . these methods often involve extreme reaction conditions and can cause environmental pollution.
Industrial Production Methods: Biotechnological methods are preferred for industrial production due to their environmentally friendly nature. For instance, the fed-batch fermentation of Lactobacillus species with phenylpyruvic acid as the substrate can produce significant yields of DL-3-phenyllactic Acid . Another method involves the use of whole cells of Bacillus coagulans to convert phenylpyruvic acid to DL-3-phenyllactic Acid .
Chemical Reactions Analysis
Types of Reactions: DL-3-phenyllactic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using Raney-Nickel or Palladium-Carbon catalysts.
Substitution: It can undergo esterification reactions with alcohols in the presence of acid catalysts.
Major Products: The major products formed from these reactions include various esters, alcohols, and oxidized derivatives of DL-3-phenyllactic Acid .
Scientific Research Applications
DL-3-phenyllactic Acid-d3 has a wide range of applications in scientific research:
Mechanism of Action
DL-3-phenyllactic Acid exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria and fungi, leading to cell lysis and death . The exact molecular targets and pathways involved include the inhibition of essential enzymes and interference with metabolic processes within the microbial cells .
Comparison with Similar Compounds
Lactic Acid: Another hydroxy acid with antimicrobial properties but lacks the phenyl group.
Phenylpyruvic Acid: A precursor in the biosynthesis of DL-3-phenyllactic Acid.
Hydrocinnamic Acid: Similar structure but differs in the position of the hydroxyl group.
Uniqueness: DL-3-phenyllactic Acid is unique due to its broad-spectrum antimicrobial activity and its ability to be used as a stable isotope-labeled compound in various research applications .
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
2,3,3-trideuterio-2-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/i6D2,8D |
InChI Key |
VOXXWSYKYCBWHO-OJYSAGIRSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)C([2H])(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)O |
Origin of Product |
United States |
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